1-[2-(MORPHOLINOMETHYL)PIPERIDINO]-2-PROPEN-1-ONE
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Description
“1-[2-(Morpholin-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one” is a complex organic compound. It contains a morpholine ring, which is a common feature in many pharmaceuticals . The compound also includes a piperidine ring, which is an essential synthetic fragment for designing drugs .
Synthesis Analysis
The synthesis of similar compounds often involves various intra- and intermolecular reactions . For instance, the synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one was characterized by FT-IR, 1H NMR, EI-MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the nonlinear optical properties of a related molecule were calculated using the B3LYP/6-311++G (d,p) level of DFT theory .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions, leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, 4-acryloylmorpholine, a compound with a similar structure, has a density of 1.122g/mL at 25°C, a melting point of -35°C, and a boiling point of 158°C at 50mm .Future Directions
Piperidine is a significant cornerstone in the production of drugs, and its derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[2-(Morpholin-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one”, is an important task of modern organic chemistry .
Properties
IUPAC Name |
1-[2-(morpholin-4-ylmethyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-13(16)15-6-4-3-5-12(15)11-14-7-9-17-10-8-14/h2,12H,1,3-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKDJPJFGXEQTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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